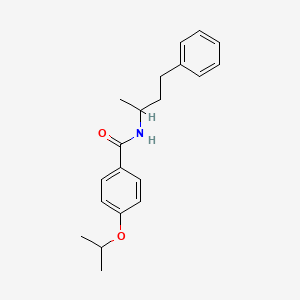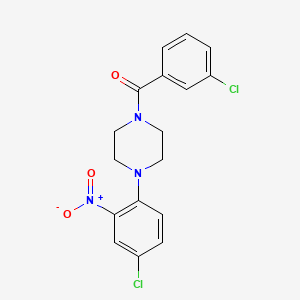
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide
Vue d'ensemble
Description
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide, also known as L-765,314, is a selective and potent antagonist of the dopamine D1 receptor. It was first synthesized by Merck Sharp & Dohme Research Laboratories in the early 1990s. This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
The dopamine D1 receptor is a G protein-coupled receptor that is primarily located in the striatum, a region of the brain that is involved in motor control and reward processing. Activation of the D1 receptor by dopamine leads to the activation of second messenger systems, which ultimately results in the modulation of neuronal activity. Antagonism of the D1 receptor by 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide blocks the effects of dopamine, leading to a decrease in neuronal activity.
Biochemical and physiological effects:
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and inhibit the development of sensitization to drugs of abuse. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its selectivity for the dopamine D1 receptor. This allows researchers to specifically study the effects of D1 receptor antagonism without the confounding effects of other dopamine receptor subtypes. However, one limitation of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of the dopamine D1 receptor in addiction and reward processing. Further research on the biochemical and physiological effects of 4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide could also lead to a better understanding of the mechanisms underlying these disorders.
Applications De Recherche Scientifique
4-isopropoxy-N-(1-methyl-3-phenylpropyl)benzamide has been used extensively in scientific research to study the dopamine D1 receptor and its role in various neurological disorders. It has been shown to be a potent and selective antagonist of the D1 receptor, with little to no affinity for other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific effects of D1 receptor antagonism.
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)23-19-13-11-18(12-14-19)20(22)21-16(3)9-10-17-7-5-4-6-8-17/h4-8,11-16H,9-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWQRRVYHNHKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-oxo-2-[4-(1-phenyl-1H-tetrazol-5-yl)-1-piperazinyl]ethyl}thio)quinoline](/img/structure/B4165379.png)
![N-cyclohexyl-4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4165387.png)
![N,N'-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide](/img/structure/B4165394.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)

![2-fluoro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165423.png)
![6-ethyl 8-methyl 5-amino-7-(2-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4165428.png)
amino]benzamide](/img/structure/B4165435.png)
![N-(1,3'-diacetyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4165437.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4165438.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4165448.png)
![N-[4-({[4-acetyl-1-(4-isopropylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4165451.png)
![3-(butylthio)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165454.png)
![12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4165460.png)